molecular formula C8H19ClN2 B2536717 (2,2-Dimethylcyclohexyl)hydrazine hydrochloride CAS No. 1803600-00-1

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride

Cat. No.: B2536717
CAS No.: 1803600-00-1
M. Wt: 178.7
InChI Key: VNYAZBNEROFAJA-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H19ClN2. It is a hydrazine derivative, characterized by the presence of a cyclohexyl ring substituted with two methyl groups at the 2-position and a hydrazine moiety. This compound is typically encountered as a hydrochloride salt, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylcyclohexyl)hydrazine hydrochloride generally involves the reaction of 2,2-dimethylcyclohexanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the hydrazine derivative. The reaction conditions typically include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or alcoholic medium.

    Catalyst: Hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride finds applications in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its hydrazine moiety, which is known to exhibit pharmacological effects.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclohexyl)hydrazine hydrochloride involves its interaction with biological molecules through the hydrazine moiety. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved include:

    Enzyme inhibition: The hydrazine group can inhibit enzymes by forming stable adducts with their active sites.

    DNA interaction: The compound may interact with DNA, leading to potential mutagenic or cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Hydralazine: A well-known antihypertensive agent with a hydrazine moiety.

    Phenylhydrazine: A simpler hydrazine derivative used in organic synthesis.

    Isoniazid: An antitubercular drug containing a hydrazine group.

Uniqueness

(2,2-Dimethylcyclohexyl)hydrazine hydrochloride is unique due to its cyclohexyl ring substituted with two methyl groups, which imparts distinct steric and electronic properties. This structural feature differentiates it from other hydrazine derivatives and influences its reactivity and biological activity.

Properties

IUPAC Name

(2,2-dimethylcyclohexyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-8(2)6-4-3-5-7(8)10-9;/h7,10H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYAZBNEROFAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1NN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-00-1
Record name (2,2-dimethylcyclohexyl)hydrazine hydrochloride
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